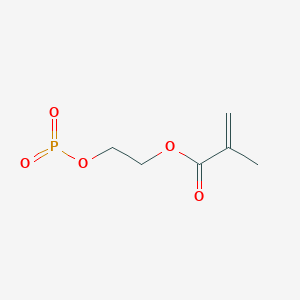![molecular formula C23H32O6 B578900 (1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde CAS No. 143-58-8](/img/structure/B578900.png)
(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde is a cardiac glycoside, a type of compound known for its potent effects on the heart. It is derived from the plant Strophanthus, which has been traditionally used for its medicinal properties. This compound is structurally similar to other cardiac glycosides like ouabain and digoxin, and it exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isostrophanthidin typically involves the extraction of strophanthidin from the Strophanthus plant, followed by chemical modifications. The key steps include:
Extraction: Strophanthidin is extracted from the plant using solvents like ethanol or methanol.
Hydrogenation: The double bond in the side chain of strophanthidin is hydrogenated to form isostrophanthidin.
Purification: The product is purified using chromatographic techniques to obtain pure isostrophanthidin.
Industrial Production Methods
Industrial production of isostrophanthidin follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial solvents and equipment to extract strophanthidin.
Chemical modification: Hydrogenation and other chemical reactions are carried out in large reactors.
Purification and crystallization: Advanced chromatographic and crystallization techniques are used to purify the compound.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group on C10 can be oxidized to form strophanthidinic acid.
Reduction: The double bond in the side chain can be reduced to form dihydrostrophanthidin.
Substitution: The hydroxyl group on C14 can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products
Strophanthidinic acid: Formed by oxidation of the aldehyde group.
Dihydrostrophanthidin: Formed by reduction of the double bond.
Substituted derivatives: Formed by substitution reactions at the hydroxyl group.
Scientific Research Applications
(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde has several scientific research applications:
Mechanism of Action
(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The increased calcium levels enhance cardiac contractility, making isostrophanthidin a potent cardiotonic agent . Additionally, it can induce apoptosis in cancer cells by promoting TRAIL-DR5 signaling and activating caspases .
Comparison with Similar Compounds
Similar Compounds
Strophanthidin: The parent compound from which isostrophanthidin is derived.
Ouabain: Another cardiac glycoside with similar effects on the heart.
Digoxin: A well-known cardiac glycoside used in the treatment of heart failure.
Uniqueness
(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde is unique due to its specific structural modifications, which result in distinct pharmacological properties. Unlike strophanthidin, isostrophanthidin has a saturated side chain, which affects its activity and potency . Compared to ouabain and digoxin, isostrophanthidin has a different binding affinity for the sodium-potassium ATPase pump, leading to variations in its therapeutic and toxic effects .
Properties
CAS No. |
143-58-8 |
|---|---|
Molecular Formula |
C23H32O6 |
Molecular Weight |
404.503 |
InChI |
InChI=1S/C23H32O6/c1-20-6-3-16-17(4-8-22(27)11-13(25)2-7-21(16,22)12-24)23(20)9-5-15(20)14-10-18(26)28-19(14)29-23/h12-17,19,25,27H,2-11H2,1H3/t13-,14+,15+,16-,17+,19?,20+,21-,22-,23-/m0/s1 |
InChI Key |
QUCYJAWFAZSEKK-CTEJYYBPSA-N |
SMILES |
CC12CCC3C(C14CCC2C5CC(=O)OC5O4)CCC6(C3(CCC(C6)O)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


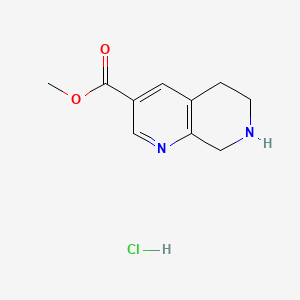
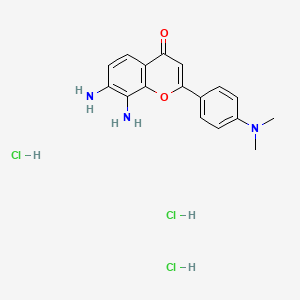
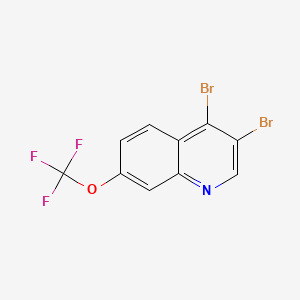
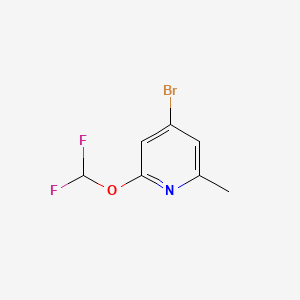

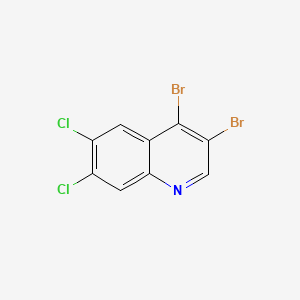

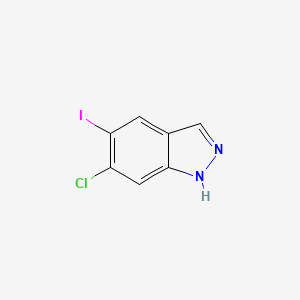
![Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B578829.png)
![N-[(1S,2S)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B578834.png)
![(2S)-2-amino-N-[(3R,4R,4aR,5R,6R)-5,6,8-trihydroxy-3-methyl-1-oxo-3,4,4a,5,6,7-hexahydroisochromen-4-yl]propanamide;sulfuric acid](/img/structure/B578835.png)
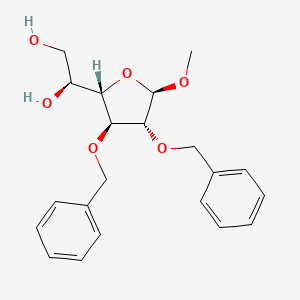
![N-phenylspiro[1,2-dihydroindole-3,1'-cycloheptane]-2-carboxamide](/img/structure/B578839.png)
